2-Methylquinoline-6-carbaldehyde 2-Methylquinoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 108166-03-6
VCID: VC20809891
InChI: InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3
SMILES: CC1=NC2=C(C=C1)C=C(C=C2)C=O
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

2-Methylquinoline-6-carbaldehyde

CAS No.: 108166-03-6

Cat. No.: VC20809891

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methylquinoline-6-carbaldehyde - 108166-03-6

Specification

CAS No. 108166-03-6
Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 2-methylquinoline-6-carbaldehyde
Standard InChI InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3
Standard InChI Key WAPQHBBEWPVBTO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C=C(C=C2)C=O
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)C=O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

2-Methylquinoline-6-carbaldehyde is unambiguously identified by several standard chemical identifiers. The compound has a molecular formula of C11H9NO with a molecular weight of 171.2 g/mol . Its CAS registry number is 108166-03-6, which serves as its unique identifier in chemical databases and literature . The compound is also known by several synonyms including 6-formyl-2-methylquinoline and 2-methyl-6-quinolinecarboxaldehyde, which are used interchangeably in scientific literature .

Structural Features and Representation

The molecular structure of 2-methylquinoline-6-carbaldehyde consists of a quinoline ring system (a bicyclic structure with a benzene ring fused to a pyridine ring) bearing a methyl group at position 2 of the pyridine ring and an aldehyde group at position 6 of the benzene portion . This arrangement creates a molecule with distinct electronic properties and reactivity patterns.

The compound can be represented using several notations:

  • SMILES notation: CC1=NC2=C(C=C1)C=C(C=C2)C=O

  • InChI: InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3

  • InChIKey: WAPQHBBEWPVBTO-UHFFFAOYSA-N

Physical and Chemical Properties

The physical appearance of 2-methylquinoline-6-carbaldehyde is typically described as a yellow solid . While comprehensive physical data is limited in the available literature, the compound presents several notable chemical characteristics. The aldehyde group at position 6 provides a reactive site for various transformations, making this compound particularly useful in organic synthesis.

Table 1: Physical and Chemical Properties of 2-Methylquinoline-6-carbaldehyde

PropertyValueReference
Molecular FormulaC11H9NO
Molecular Weight171.20 g/mol
Physical AppearanceYellow solid
CAS Number108166-03-6
InChIKeyWAPQHBBEWPVBTO-UHFFFAOYSA-N
PubChem CID7537486

Spectroscopic Properties and Analytical Data

Mass Spectrometry Data

Mass spectrometry provides valuable information about 2-methylquinoline-6-carbaldehyde through various adduct forms. Predicted collision cross-section (CCS) data offers insights into the molecular shape and size in gas phase, which is particularly useful for analytical identification and characterization.

Table 2: Predicted Collision Cross Section Data for 2-Methylquinoline-6-carbaldehyde Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+172.07570134.1
[M+Na]+194.05764149.9
[M+NH4]+189.10224143.8
[M+K]+210.03158141.8
[M-H]-170.06114137.2
[M+Na-2H]-192.04309142.6
[M]+171.06787137.4
[M]-171.06897137.4

These collision cross-section values provide a fingerprint for the compound that can be used for its identification in complex mixtures using ion mobility mass spectrometry techniques .

Synthetic Relevance and Chemical Transformations

Role as a Synthetic Intermediate

2-Methylquinoline-6-carbaldehyde serves as an important intermediate in the synthesis of more complex quinoline derivatives. The aldehyde functionality provides a versatile handle for various chemical transformations, including oxidation to the corresponding carboxylic acid (2-methylquinoline-6-carboxylic acid), reductive amination, condensation reactions, and aldol-type additions .

Applications and Research Significance

Pharmaceutical Development

Related Quinoline Derivatives

Structural Analogs and Derivatives

Several structural analogs of 2-methylquinoline-6-carbaldehyde have been reported in the scientific literature, including:

  • 2-Methylquinoline-6-carboxylic acid (C11H9NO2): The oxidized derivative of the aldehyde, which has applications in pharmaceutical synthesis, fluorescent dye development, corrosion inhibition, organic electronics, and material science research .

  • 4-Hydroxy-2-methylquinoline-6-carbohydrazide: Synthesized from ethyl 4-hydroxy-2-methylquinoline-6-carboxylate by reaction with hydrazine hydrate. This compound has been further transformed to create quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles through various cyclization reactions .

  • 2-Chloro-6-methylquinoline carboxaldehyde: A related compound with a chloro substituent instead of the methyl group, used in pharmaceutical synthesis, fluorescent dyes, agrochemicals, and material science applications .

Chemical Transformations of Related Compounds

The research conducted by Aleksanyan and Hambardzumyan provides insights into the chemical versatility of quinoline-6-carbohydrazide derivatives. Their work demonstrated that 4-hydroxy-2-methylquinoline-6-carbohydrazide can undergo reaction with phenyl isothiocyanate to form phenylhydrazinecarbotioamide derivatives. These intermediates can then undergo intramolecular cyclization in different media to yield quinolyl-substituted heterocycles including triazoles and thiadiazoles .

Additionally, reactions with carbon disulfide in alkaline media produced quinolyl-substituted 1,3,4-oxadiazoles, while reactions with substituted benzaldehydes yielded N′-(substituted benzylidene)quinoline-6-carbohydrazides . These transformations highlight the synthetic potential of quinoline-6-carbaldehyde derivatives in heterocyclic chemistry.

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